![molecular formula C18H28ClN3O4S B1212210 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone](/img/structure/B1212210.png)
1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]-1-piperidinyl]ethyl]methanesulfonamide is an aromatic ketone.
Scientific Research Applications
Cognitive Performance Enhancement
A study by Fontana et al. (1997) explored the effects of RS 67333 and RS 67506, derivatives of 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone, on cognitive performance in rats. RS 67333, a 5-HT4 receptor agonist, reversed cognitive deficits induced by atropine, supporting the role of 5-HT4 receptors in spatial learning and memory Fontana, Daniels, Wong, Clark, & Eglen, 1997.
Memory and Learning Modulation
Marchetti et al. (2000) studied the implications of 5-HT4 receptors in associative memory using RS 67333 and RS 67506. The hydrophobic 5-HT4 agonist (RS 67333) improved learning and memory performance, indicating its potential in treating cognitive disorders Marchetti, Dumuis, Bockaert, Soumireu-Mourat, & Roman, 2000.
Pharmacological Profile for Gastrointestinal Motility
Sonda et al. (2003) synthesized benzamide derivatives of 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone and assessed them for their 5-HT4 receptor agonist activity. They identified compounds with favorable pharmacological profiles for gastrointestinal motility Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003.
In Vitro and In Vivo Pharmacology
Eglen et al. (1995) characterized RS 67333 and RS 67506 in vitro and in vivo, noting their potency as partial 5-HT4 receptor agonists. This study highlighted the compounds' utility in elucidating the physiological role of 5-HT4 receptors Eglen, Bonhaus, Johnson, Leung, & Clark, 1995.
Enhancement of Memory in Rats
Lamirault & Simon (2001) reported that RS 67333, a selective 5-HT4 receptors agonist, enhanced place and object recognition in rats, supporting its potential use in treating cognitive disorders related to aging or neurodegenerative conditions Lamirault & Simon, 2001.
properties
Product Name |
1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone |
|---|---|
Molecular Formula |
C18H28ClN3O4S |
Molecular Weight |
418 g/mol |
IUPAC Name |
N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C18H28ClN3O4S/c1-26-18-12-16(20)15(19)11-14(18)17(23)4-3-13-5-8-22(9-6-13)10-7-21-27(2,24)25/h11-13,21H,3-10,20H2,1-2H3 |
InChI Key |
UATDVRSFFGFTAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CCNS(=O)(=O)C)Cl)N |
synonyms |
1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-(2-methyl sulphonylamino)ethyl-4-piperidinyl)-1-propanone hydrochloride RS 67506 RS-67506 RS67506 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]-4-methoxybenzohydrazide](/img/structure/B1212127.png)
![[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone](/img/structure/B1212130.png)
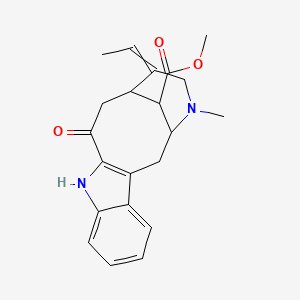
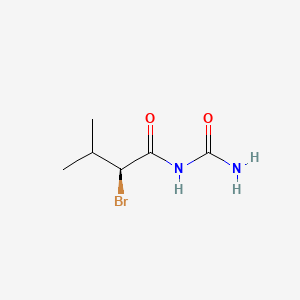
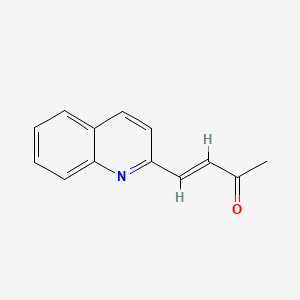
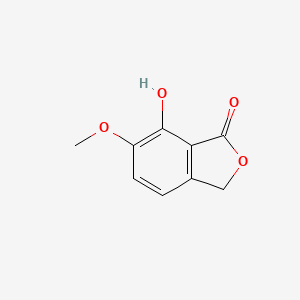
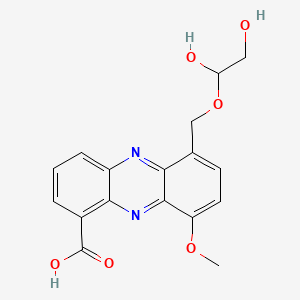
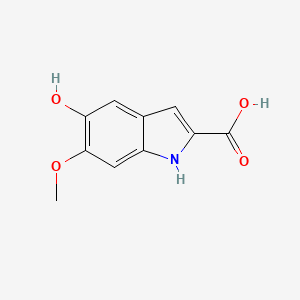
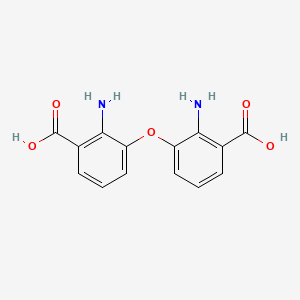
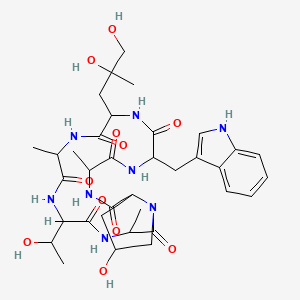
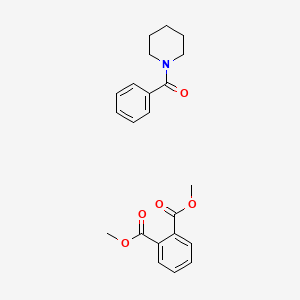
![Methyl 2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1212147.png)
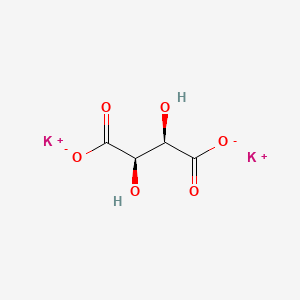
![4-(Methyloxy)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1212151.png)